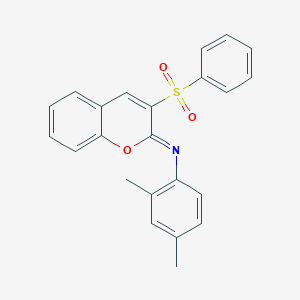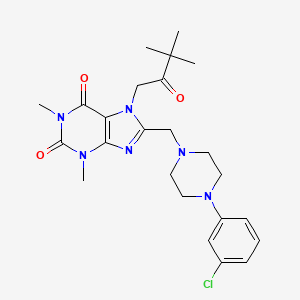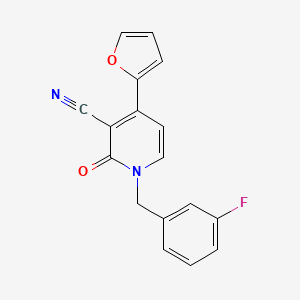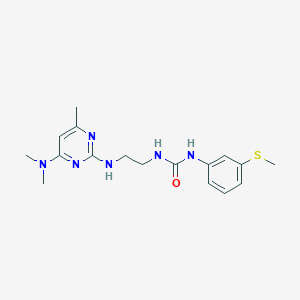
(Z)-2,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to a nitrogen atom . The exact structure of your specific compound would depend on the placement and nature of the additional functional groups.Chemical Reactions of Anilines Anilines can participate in a variety of chemical reactions. For example, they can undergo catalytic asymmetric dearomatization (CADA) reactions . They can also participate in reactions involving light and two transition-metal catalysts .
Aplicaciones Científicas De Investigación
Herbicide and Pesticide Research
(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine: has been studied for its potential use as a herbicide or pesticide. However, caution is necessary due to its toxicity and environmental impact. The compound’s ability to inhibit weed growth by disrupting cell division in plants makes it relevant for agricultural applications .
Dihydrofolate Reductase Inhibitors
Researchers have explored the synthesis of sulfone analogues of previously reported sulfides. This compound can serve as a precursor for inhibitors of the enzyme dihydrofolate reductase. By converting the nitrosulfone form, it can be transformed into the desired aniline, which is a key intermediate in drug development .
Direct Conversion of Phenols to Primary Anilines
A recent breakthrough involves the direct conversion of phenols into primary anilines. This compound could play a role in this process, as it can be synthesized from phenols. The method utilizes hydrazine as both an amine and hydride source, with simple Pd/C as the catalyst .
Copolymer Synthesis
In copolymer research, (Z)-2,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been combined with 3-nitroaniline to create poly(aniline-co-3-nitroaniline) copolymers. These copolymers exhibit interesting properties and find applications in materials science .
Endocrine-Disrupting Chemicals
This compound falls into a class of endocrine-disrupting chemicals. Laboratory studies suggest that it can interfere with normal hormone action, particularly estrogen, androgen, and thyroid hormones. Understanding its effects on endocrine systems is crucial for health and environmental research .
Potential Carcinogenicity
While evidence linking this compound to cancer isn’t conclusive, it’s essential to consider its possible role. The International Agency for Research on Cancer has classified it as a possible human carcinogen. Researchers have observed associations with non-Hodgkin’s lymphoma and sarcoma, although other chemicals may contribute to these cancers as well .
Mecanismo De Acción
The mechanism of action of anilines can vary depending on their specific structure and the context in which they are used. For example, in the body, certain anilines can cause damage to organs through prolonged or repeated exposure .
Physical and Chemical Properties Anilines are generally colorless, but they can oxidize and resinify in air, giving a red-brown tint to aged samples . They are also known to be combustible liquids .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-20(17(2)14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLZLKJUQQHPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)


![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)


![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)
![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)
